molecular formula C27H29ClN2O4S B2645934 N-(3-chloro-2-methylphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide CAS No. 501352-70-1

N-(3-chloro-2-methylphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No. B2645934
CAS RN: 501352-70-1
M. Wt: 513.05
InChI Key: RIRMARHXWTUCQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to synthesize the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Platelet Antiaggregating and Other Activities

Research on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, 4-morpholine-, 1,2,3,4-tetrahydro-1-quinoline-, 1,2,3,4-tetrahydro-2-isoquinoline-, 10-phenothiazine- and 2,2'-dipyridylamine-carbothioamides, which share structural motifs with the query compound, have shown activities such as platelet antiaggregating in vitro, comparable or superior to that of acetylsalicylic acid. Some of these compounds also exhibited moderate hypoglycemic activity in rats and antiacetylcholine and H1-antihistaminic effects, although inferior to atropine and chlorpheniramine, respectively (A. Ranise et al., 1991).

Anticancer Clinical Candidate

Continuing structure-activity relationship (SAR) studies on 4-anilinoquinazolines, a compound with potent apoptosis-inducing properties was identified, demonstrating excellent blood-brain barrier penetration and efficacy in various cancer models. This highlights the potential use of structurally similar compounds in cancer treatment (N. Sirisoma et al., 2009).

ABCB1 Inhibitors

Studies on 2-[(3-methoxyphenylethyl)phenoxy]-based compounds, including those incorporating tetrahydroisoquinoline moieties, have shown significant ABCB1 inhibitory activity. This research points to applications in overcoming drug resistance in cancer therapy by inhibiting the ABCB1 (P-glycoprotein), which is often overexpressed in resistant cancer cells (N. Colabufo et al., 2008).

Corrosion Inhibition

Compounds structurally related to the query molecule have been explored as corrosion inhibitors, demonstrating potential in protecting metals from corrosion in acidic environments. This application showcases the versatility of these chemical structures beyond biomedical applications (H. About et al., 2020).

Cytotoxic Activity

The synthesis and evaluation of compounds for cytotoxic activity against cancer cells are a significant area of research. For instance, derivatives of 6,8-dimethoxyisoquinoline have shown potential, illustrating the ongoing interest in isoquinoline derivatives as anticancer agents (T. Kaufman et al., 2018).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, refers to how it interacts with biological systems to produce its effects. This can involve binding to specific receptors, inhibiting enzymes, or interacting with DNA .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses, and safety implications. It could also involve developing more efficient synthesis methods or finding new applications for the compound .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O4S/c1-17-22(28)6-5-7-23(17)29-27(35)30-13-12-18-14-25(32-3)26(33-4)15-21(18)24(30)16-34-20-10-8-19(31-2)9-11-20/h5-11,14-15,24H,12-13,16H2,1-4H3,(H,29,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRMARHXWTUCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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